molecular formula C12H13ClF3N3OS B15088201 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride

2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride

Katalognummer: B15088201
Molekulargewicht: 339.77 g/mol
InChI-Schlüssel: UZLHUCWIPQUUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL is a complex organic compound that features an imidazole ring, a trifluoromethyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the thiol group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Diphenyl-2-imidazolethiol: Similar in structure but lacks the trifluoromethyl group.

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the acetamide moiety.

Uniqueness

2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Eigenschaften

Molekularformel

C12H13ClF3N3OS

Molekulargewicht

339.77 g/mol

IUPAC-Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C12H12F3N3OS.ClH/c13-12(14,15)8-2-1-3-9(6-8)18-10(19)7-20-11-16-4-5-17-11;/h1-3,6H,4-5,7H2,(H,16,17)(H,18,19);1H

InChI-Schlüssel

UZLHUCWIPQUUIT-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.